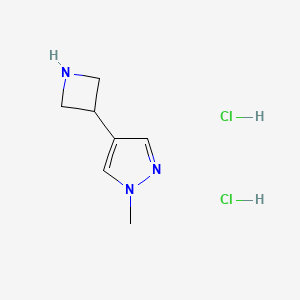

4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride

Description

Properties

IUPAC Name |

4-(azetidin-3-yl)-1-methylpyrazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-5-7(4-9-10)6-2-8-3-6;;/h4-6,8H,2-3H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJXLRBMRFDIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of 4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride may involve large-scale synthesis using similar synthetic routes, with optimization for yield and purity. The use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions has been reported for the diversification of heterocyclic building blocks, which can be applied to the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, inhibition zones measured 18 mm and 20 mm respectively against these pathogens.

- Anti-inflammatory Effects : The compound has demonstrated promising anti-inflammatory activity. In vitro studies reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α), comparable to established anti-inflammatory drugs like dexamethasone.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells. Cell cycle arrest was observed in treated cells, indicating its potential as an anticancer agent .

Biological Research

- Mechanism of Action : The compound interacts with specific molecular targets involved in inflammatory and cancer pathways. It may modulate key signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase).

Material Science

- Synthesis of Complex Molecules : It is utilized as a building block for synthesizing more complex organic molecules and heterocycles, which are essential in developing new materials and polymers.

Comparative Studies

Comparative analyses with similar compounds have highlighted the unique properties of 4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride:

| Compound | Biological Activity | Remarks |

|---|---|---|

| Azetidine Derivative | Moderate antibacterial | Lacks pyrazole moiety |

| 4-(Azetidin-3-yl)-1-methylpyrazole | Strong antimicrobial and anti-inflammatory | Unique structure enhances activity |

| 1H-Pyrazole Derivative | Anticancer properties | Less effective against inflammation |

Case Studies

Several case studies have emphasized the biological efficacy of this compound:

- Antimicrobial Activity Study : A series of derivatives were synthesized and tested against common pathogens. The most active derivative showed significant inhibition against E. coli and S. aureus, indicating potential for therapeutic development.

- Anti-inflammatory Research : In animal models, the compound exhibited a reduction in edema comparable to established anti-inflammatory drugs, suggesting its viability as a treatment option for inflammatory conditions.

- Cancer Cell Studies : Experimental results indicated that the compound could effectively induce apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action are ongoing, and it is believed to involve complex interactions at the molecular level .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 1-(Azetidin-3-yl)-4-methylpyrazole dihydrochloride

- CAS Number : 1311313-93-5

- Molecular Formula : C₇H₁₃Cl₂N₃

- Molecular Weight : 210.11 g/mol

- Structural Features : Combines a pyrazole ring (1-methyl-substituted) with an azetidine (3-membered nitrogen-containing ring) at the 4-position, stabilized by two HCl molecules .

Key Properties :

- Appearance : Powder form, stored at room temperature.

- Hazards : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

4-(Azetidin-3-yl)piperazin-2-one Dihydrochloride

- CAS : 1403766-76-6

- Molecular Formula : C₇H₁₄Cl₂N₃O

- Key Differences: Replaces the pyrazole with a piperazin-2-one ring, introducing a ketone group. Higher molecular weight (233.27 g/mol) due to the oxygen atom and additional nitrogen.

4-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-pyrazole Dihydrochloride

- Structural Variation : Features a dimethyl-substituted azetidine, altering ring strain and steric bulk.

- Impact :

5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole

- CAS : 1481503-79-0

- Molecular Formula : C₁₁H₁₇ClN₃O

- Key Features: Incorporates a chloro and ethyl group on the pyrazole, along with an azetidinyloxy methyl linker. Higher molecular weight (229.71 g/mol) and complexity compared to the target compound .

4-(Azetidin-3-yl)aniline Dihydrochloride

Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride

- CAS : 1909327-84-9

- Molecular Formula : C₆H₁₄Cl₂N₃

- Structural Contrast :

Comparative Analysis Table

Research Findings and Implications

Pharmacological Relevance :

- The azetidine-pyrazole core is favored in kinase inhibitor design due to its ability to occupy ATP-binding pockets. The dihydrochloride salt improves solubility for in vitro assays .

- Substitutions on the azetidine (e.g., dimethyl groups) or pyrazole (e.g., chloro, ethyl) modulate lipophilicity and target selectivity, as seen in analogs like CAS 1481503-79-0 .

Synthetic Challenges :

Safety and Handling :

- Most dihydrochloride salts share similar hazards (e.g., skin/respiratory irritation), necessitating standard laboratory safety protocols .

Biological Activity

4-(Azetidin-3-yl)-1-methylpyrazole; dihydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound, identified by its CAS number 2247105-31-1, is characterized by its unique azetidine and pyrazole moieties, which contribute to its reactivity and biological properties.

Chemical Structure and Properties

The structure of 4-(Azetidin-3-yl)-1-methylpyrazole; dihydrochloride can be represented as follows:

Key Features:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle that introduces ring strain, enhancing reactivity.

- Pyrazole Moiety : A five-membered ring known for its biological activity, particularly in enzyme inhibition.

Antimicrobial Properties

Research indicates that 4-(Azetidin-3-yl)-1-methylpyrazole; dihydrochloride exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of certain cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the inhibition of specific enzymes involved in cell cycle regulation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes responsible for tumor growth and microbial resistance.

- Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of 4-(Azetidin-3-yl)-1-methylpyrazole; dihydrochloride against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.

- Anticancer Activity : In a study involving human colon cancer cells (HCT116), treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 30 µM .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.